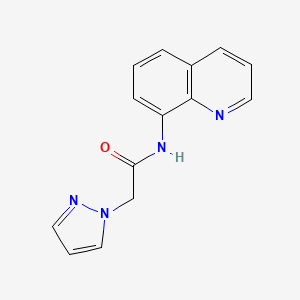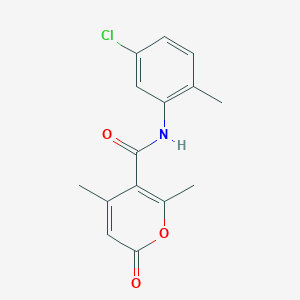
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a small molecule that has been studied for its potential therapeutic effects. HPPB is a benzamide derivative that has been shown to have promising results in various scientific research studies.
作用机制
The mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the formation of beta-amyloid plaques by reducing the production of beta-amyloid peptides. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its reproducible synthesis method, which allows for the production of pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in large quantities. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have promising results in various scientific research studies, making it a potential therapeutic agent for various diseases. However, one of the limitations of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its limited bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to further investigate the mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide and to identify its molecular targets. Another potential direction is to develop more efficient methods for delivering 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide to the brain to improve its bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo, which could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a small molecule that has been studied for its potential therapeutic effects. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is reproducible and scalable, and 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has shown promising results in various scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a potential therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo and to identify its molecular targets, which could lead to the development of new therapeutic agents.
合成方法
The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 2-hydroxy-3-methylbenzoic acid with N-(1-propan-2-ylpiperidin-4-yl)amine in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been reported in various scientific journals and has been shown to be a reproducible and scalable method.
科学研究应用
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its potential therapeutic effects in various scientific research studies. One of the main applications of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been studied for its potential anti-inflammatory effects and has shown promising results in reducing inflammation in various animal models.
属性
IUPAC Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-9-7-13(8-10-18)17-16(20)14-6-4-5-12(3)15(14)19/h4-6,11,13,19H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFBWVJUMAKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)